molecular formula C15H22BrN3O4 B14057218 5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate

5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate

Cat. No.: B14057218
M. Wt: 388.26 g/mol
InChI Key: NKTNGJWIGUEBHI-UHFFFAOYSA-N
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Description

5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a][1,4]diazepine core: This can be achieved through a cyclization reaction involving a suitable hydrazine derivative and a diketone.

    Introduction of the bromo substituent: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The carboxylate groups can be introduced through esterification reactions using tert-butyl and ethyl alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its reactivity and properties.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

    Substitution: Formation of new derivatives with different substituents.

    Oxidation/Reduction: Altered oxidation states of the compound.

    Hydrolysis: Conversion to carboxylic acids.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups can be modified to create new materials with desirable properties, such as improved thermal stability or conductivity.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    5-O-tert-butyl 2-O-ethyl 3-chloro-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate: Similar structure but with a chloro substituent instead of bromo.

    5-O-tert-butyl 2-O-ethyl 3-fluoro-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate: Similar structure but with a fluoro substituent.

Uniqueness

The presence of the bromo substituent in 5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate can significantly influence its reactivity and interactions compared to its chloro or fluoro analogs. This can lead to differences in biological activity and material properties, making it a unique compound for specific applications.

Properties

Molecular Formula

C15H22BrN3O4

Molecular Weight

388.26 g/mol

IUPAC Name

5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate

InChI

InChI=1S/C15H22BrN3O4/c1-5-22-13(20)12-11(16)10-9-18(7-6-8-19(10)17-12)14(21)23-15(2,3)4/h5-9H2,1-4H3

InChI Key

NKTNGJWIGUEBHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCCN(CC2=C1Br)C(=O)OC(C)(C)C

Origin of Product

United States

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